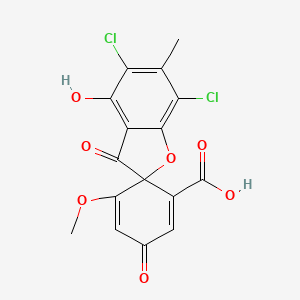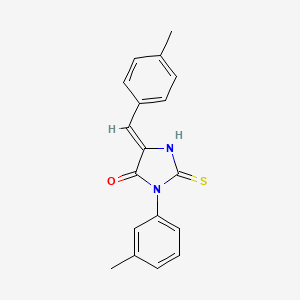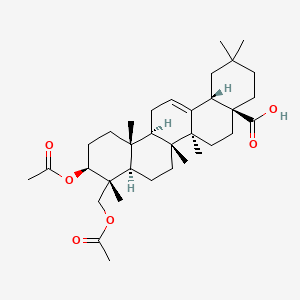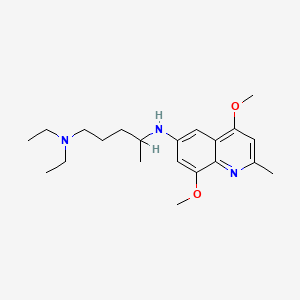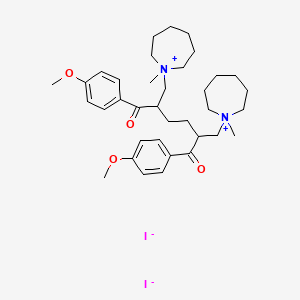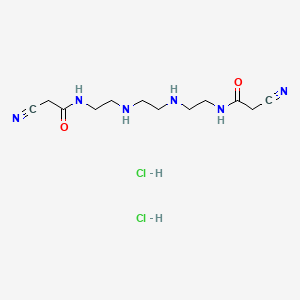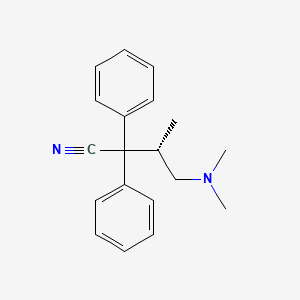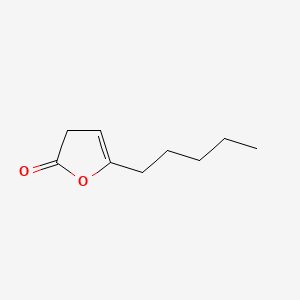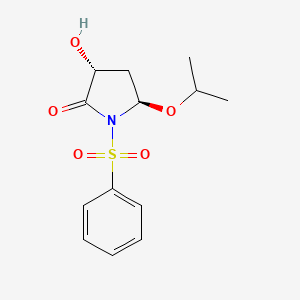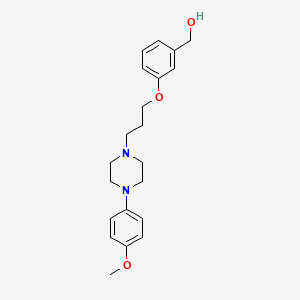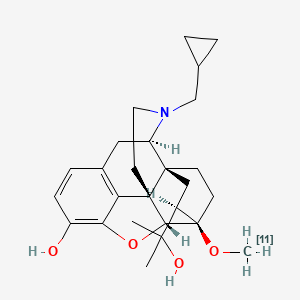
Diprenorphine C-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diprenorphine C-11, also known as [6-O-methyl-11C]diprenorphine, is a radiolabeled version of diprenorphine used primarily in positron emission tomography (PET) imaging. Diprenorphine itself is a non-selective, high-affinity, weak partial agonist of the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. It is used in veterinary medicine as an opioid antagonist to reverse the effects of potent opioid analgesics such as etorphine and carfentanil .
準備方法
The preparation of carbon-11 labeled diprenorphine involves several steps. One method includes the reaction of N-(de-cyclopropylmethyl)diprenorphine with [1-11C]cyclopropanecarbonyl chloride, which is prepared from cyclotron-produced [11C]carbon dioxide. This reaction is followed by reduction with lithium aluminum hydride (LiAlH4) to produce carbon-11 labeled diprenorphine . Another method involves the use of [11C]methyl iodide produced via the gas phase method on a GE TRACERlab FXFE radiochemistry module .
化学反応の分析
Diprenorphine C-11 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms to the molecule, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include cyclopropanecarbonyl chloride and lithium aluminum hydride. The major product formed from these reactions is the carbon-11 labeled diprenorphine .
科学的研究の応用
Diprenorphine C-11 is widely used in scientific research, particularly in the field of molecular imaging. It serves as a PET radioligand for studying the opioid receptor system in vivo. This compound has been used to investigate opioid receptor density and distribution in the brain, as well as to study the effects of various physiological and pathological conditions on the opioid system . Additionally, it has applications in studying central post-stroke pain, epileptic seizures, and the assessment of pain and exercise-induced changes in endogenous opioid receptor binding .
作用機序
Diprenorphine C-11 exerts its effects by binding approximately equally to the three subtypes of opioid receptors: μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. As an antagonist, it blocks the action of endogenous and exogenous opioids at these receptors, thereby reversing the effects of potent opioid analgesics . The molecular targets involved include the opioid receptors, which are part of the G-protein-coupled receptor family .
類似化合物との比較
Diprenorphine C-11 is often compared with other radiolabeled opioid receptor ligands, such as [11C]carfentanil. While both compounds are used in PET imaging to study the opioid receptor system, [11C]carfentanil is a μ-opioid receptor-preferring agonist, whereas this compound is a non-selective antagonist . This distinction makes this compound unique in its ability to provide a broader view of the opioid receptor system, as it binds to all three subtypes of opioid receptors.
Similar compounds include:
- [11C]carfentanil
- [11C]naltrindole
- [11C]GR103545
These compounds are also used in PET imaging to study different aspects of the opioid receptor system .
特性
CAS番号 |
113707-17-8 |
|---|---|
分子式 |
C26H35NO4 |
分子量 |
424.6 g/mol |
IUPAC名 |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-(111C)methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1/i3-1 |
InChIキー |
OIJXLIIMXHRJJH-OOYGVOESSA-N |
異性体SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)O[11CH3])O |
正規SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


